Vonoprazan Fumarate - 1260141-27-2

Vonoprazan Fumarate

Catalog Number: EVT-253568
CAS Number: 1260141-27-2
Molecular Formula: C21H20FN3O6S
Molecular Weight: 461.464
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vonoprazan Fumarate (TAK-438) is a synthetic compound developed as a gastric acid antisecretory agent. [] It belongs to a new class of drugs called potassium-competitive acid blockers (P-CABs). [] Vonoprazan Fumarate is investigated in scientific research for its unique mechanism of action in inhibiting gastric acid secretion. [] It offers a potential alternative to traditional proton pump inhibitors (PPIs) for the treatment of acid-related diseases. []

Synthesis Analysis
  • Multi-step Synthesis: One approach involves a four-step process starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [] This process includes ester hydrolysis, methylamine substitution, sulfonyl chloride substitution, and amide reduction. A novel and practical protocol for amide reduction is key to this synthesis strategy. []
  • Alternative Route: Another method utilizes 2'-fluoroacetophenone as the starting material. [] This route involves a series of reactions, including condensation with ammonium acetate, cyclization with 2-bromopropanal, sulfonyl chloride substitution, N-bromosuccinimide substitution, methylamination, and salt formation. []
  • Intermediate Synthesis: A separate method focuses on the preparation of a key intermediate, 5-(2-fluorophenyl)-1H-pyrrole-3-methanal. [] This approach utilizes 2-fluoroacetophenone and involves condensation with allylamine, a ring-closing reaction, and sequential bromination, hydrolysis, and oxidation steps. []

Each synthesis method presents unique advantages in terms of reagent choice, reaction conditions, and overall yield. [, , ]

Molecular Structure Analysis
  • Metabolism: Studies have identified the primary metabolites formed through oxidative and non-oxidative metabolic pathways, involving cytochrome P450 (CYP) enzymes and sulfotransferases. [, ]
  • Impurity Formation: Investigations have identified and characterized process-related impurities, elucidating their formation mechanisms during synthesis. []
  • Solubility and Dissolution: Research has examined the dissolution behavior of Vonoprazan Fumarate in various formulations and its potential for aggregate formation with certain excipients. [, ]
Mechanism of Action

Vonoprazan Fumarate acts as a potassium-competitive acid blocker (P-CAB). [] It binds to the potassium-binding site of the H+, K+-ATPase enzyme in gastric parietal cells. [] This binding prevents potassium from accessing the enzyme, inhibiting the final step of gastric acid secretion. [] Unlike traditional proton pump inhibitors (PPIs), which bind irreversibly, Vonoprazan Fumarate exhibits reversible binding to the enzyme. [] This reversible binding contributes to its rapid onset of action and prolonged acid suppression. [, ]

Physical and Chemical Properties Analysis
  • Solubility: Research has investigated the solubility of different crystal forms of Vonoprazan Fumarate in various solvents, influencing its formulation and bioavailability. [, , , ]
  • Stability: Studies have examined the stability of Vonoprazan Fumarate under different storage conditions and in various formulations, assessing its shelf-life and potential degradation pathways. [, , ]
  • Hygroscopicity: Research has analyzed the tendency of Vonoprazan Fumarate to absorb moisture from the environment, impacting its stability and handling. []
Applications
  • Gastric Acid Suppression: Extensive research focuses on the efficacy of Vonoprazan Fumarate in suppressing gastric acid secretion, demonstrating its potential in treating acid-related diseases. [, , , , , ] It shows strong efficacy in inhibiting intragastric acidity, offering a potential alternative to PPIs. [, ]
  • Drug-Drug Interactions: Studies have investigated the potential for drug-drug interactions when Vonoprazan Fumarate is co-administered with other medications, primarily focusing on its impact on CYP enzyme activity. [, , , ]
  • Bioequivalence Studies: Research has compared the bioavailability of different formulations of Vonoprazan Fumarate, such as comparing pyroglutamate and fumarate salts, to ensure consistent drug delivery. []
  • Bioadhesive Hydrogel Development: Recent studies have explored incorporating Vonoprazan Fumarate into bioadhesive hydrogels for targeted drug delivery in the gastrointestinal tract, particularly for stomach perforation repair. []
  • Impurity Profiling and Quantification: Scientific efforts have focused on identifying and quantifying process-related impurities in Vonoprazan Fumarate, ensuring drug quality and safety. [, ]
Future Directions
  • Long-term Safety and Efficacy: Further research is needed to evaluate the long-term safety and efficacy of Vonoprazan Fumarate in managing various acid-related diseases. [, ]
  • Clinical Applications Expansion: Investigating the potential use of Vonoprazan Fumarate in a broader range of clinical applications, beyond those currently approved, is crucial. []
  • Novel Drug Delivery Systems: Exploring innovative drug delivery systems, such as bioadhesive hydrogels or targeted nanoparticles, for enhanced efficacy and reduced side effects is promising. []
  • Understanding Resistance Mechanisms: In the context of Helicobacter pylori eradication, studying the potential for resistance development to Vonoprazan Fumarate-based therapies is essential. []

Vonoprazan Pyroglutamate (TAK-438P)

    Compound Description: Vonoprazan Pyroglutamate is a highly water-soluble prodrug of Vonoprazan Fumarate, synthesized to overcome the limitations of Vonoprazan Fumarate's lack of an injectable dosage form. It exhibits potent antisecretory effects. []

    Relevance: Vonoprazan Pyroglutamate is structurally similar to Vonoprazan Fumarate and serves as a prodrug, converting to the active form in vivo. Bioequivalence studies have shown no significant differences between the two forms after oral administration. []

TAK-438

    Compound Description: TAK-438 is a precursor compound used in the synthesis of Vonoprazan Fumarate. It undergoes metabolic transformations to form Vonoprazan Fumarate and its metabolites. []

    Relevance: TAK-438 is a crucial precursor in the synthesis of Vonoprazan Fumarate. Understanding its disposition and metabolism provides insights into the pharmacokinetic profile of Vonoprazan Fumarate. []

M-I

    Compound Description: M-I is a major oxidative metabolite of Vonoprazan Fumarate, primarily formed via CYP3A4-mediated metabolism. [, ]

    Relevance: M-I is a significant metabolite of Vonoprazan Fumarate, observed in both preclinical and clinical studies. Its presence highlights the role of oxidative metabolism in the pharmacokinetic profile of Vonoprazan Fumarate. [, ]

M-II-G

    Compound Description: M-II-G is a major circulating metabolite of Vonoprazan Fumarate in dogs. It is a glucuronide conjugate formed from a secondary metabolite (M-II), which itself originates from the non-oxidative metabolism of M-I. []

    Relevance: M-II-G represents a key metabolite in certain species, emphasizing the species-specific differences in Vonoprazan Fumarate metabolism. Its formation involves a combination of oxidative and non-oxidative pathways. []

M-III

    Compound Description: M-III is a metabolite of Vonoprazan Fumarate, formed through CYP3A4-mediated metabolism. []

    Relevance: As a metabolite of Vonoprazan Fumarate, M-III contributes to the overall metabolic profile of the drug. []

N-demethylated TAK-438

    Compound Description: N-demethylated TAK-438 is an in vitro metabolite of Vonoprazan Fumarate, formed primarily by CYP3A4. []

    Relevance: Although identified in vitro, the clinical significance of N-demethylated TAK-438 as a metabolite of Vonoprazan Fumarate remains unclear. []

TAK-438 N-sulfate

    Compound Description: TAK-438 N-sulfate is a metabolite formed by the sulfation of Vonoprazan Fumarate, primarily mediated by the enzyme SULT2A1. []

    Relevance: TAK-438 N-sulfate showcases the involvement of sulfation pathways in the metabolism of Vonoprazan Fumarate. It can further undergo metabolism to form M-IV-Sul. []

M-IV-Sul

    Compound Description: M-IV-Sul is a metabolite of Vonoprazan Fumarate. It is generated through the CYP2C9-mediated oxidation of TAK-438 N-sulfate. []

    Relevance: M-IV-Sul highlights the interconnected nature of metabolic pathways, demonstrating how a metabolite formed through one pathway (sulfation) can be further metabolized by another (oxidation). []

1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine

    Compound Description: This compound is a process-related impurity identified during the synthesis of Vonoprazan Fumarate. []

    Relevance: Its identification emphasizes the importance of impurity profiling and control during drug manufacturing to ensure the quality and safety of Vonoprazan Fumarate. []

Properties

CAS Number

1260141-27-2

Product Name

Vonoprazan Fumarate

IUPAC Name

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine

Molecular Formula

C21H20FN3O6S

Molecular Weight

461.464

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ROGSHYHKHPCCJW-WLHGVMLRSA-N

SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O

Synonyms

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.